molecular formula C16H16N4O3 B2930955 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097883-61-7

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No. B2930955
CAS RN: 2097883-61-7
M. Wt: 312.329
InChI Key: LGMWEVBMAMEAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is involved in the synthesis of various heterocyclic compounds, demonstrating significant biological activities. For instance, the synthesis of new benzimidazole derivatives, including azetidin-2-ones, has been established to exhibit potential antimicrobial properties. These compounds are synthesized through the condensation of specific intermediates with various aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride, showcasing their potential as antimicrobial agents (Ansari & Lal, 2009).

Antitubercular and Antimicrobial Activities

Moreover, novel pyrimidine-azetidinone analogues have been synthesized, demonstrating antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds were synthesized through a condensation process of aromatic amines with N-phenylacetamide, followed by various reactions leading to the formation of Schiff base intermediates and final azetidinone analogues. The synthesized compounds showed promising results against bacterial, fungal strains, and mycobacterium tuberculosis, indicating their potential for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(6-11-1-2-13-14(5-11)23-10-22-13)20-7-12(8-20)19-15-3-4-17-9-18-15/h1-5,9,12H,6-8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMWEVBMAMEAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

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